3-Amino-n-benzylpropanamide

Übersicht

Beschreibung

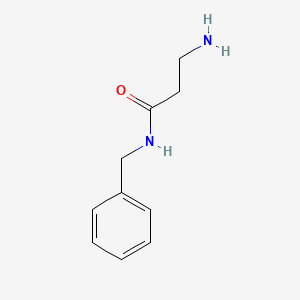

3-Amino-n-benzylpropanamide is an organic compound with the molecular formula C10H14N2O It is characterized by the presence of an amino group, a benzyl group, and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n-benzylpropanamide typically involves the reaction of benzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The general synthetic route can be summarized as follows:

Reaction of Benzylamine with Acrylonitrile: Benzylamine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form N-benzyl-3-aminopropionitrile.

Hydrogenation: The nitrile group in N-benzyl-3-aminopropionitrile is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Hydrolysis: The resulting N-benzyl-3-aminopropylamine is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-n-benzylpropanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: 3-Amino-n-benzylpropylamine.

Substitution: Halogenated or nitrated derivatives of the benzyl group.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

3-Amino-n-benzylpropanamide has been studied for its anticonvulsant effects. Research indicates that derivatives of this compound demonstrate significant activity in various seizure models. For instance, a focused series of alaninamide derivatives, which include this compound, exhibited broad-spectrum antiseizure efficacy in mouse models, highlighting their potential as new antiepileptic drugs . The mechanism of action appears to involve modulation of glutamate transporters, which are crucial in regulating excitatory neurotransmission in the central nervous system .

Anti-inflammatory Activity

Recent studies have shown that this compound and its derivatives can exhibit anti-inflammatory properties. In particular, one study highlighted the compound's ability to inhibit the production of pro-inflammatory mediators such as nitric oxide and cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory conditions . The compound was found to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, indicating its role in modulating inflammatory pathways .

Structural Modifications and Drug Development

The structural modification of this compound has been explored to enhance its pharmacological properties. For example, modifications using ionizing radiation have led to derivatives with improved anti-inflammatory activities compared to the parent compounds . This approach not only enhances bioactivity but also addresses safety concerns associated with previously withdrawn drugs.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes, including alkylation methods and reaction with appropriate amines. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds . The ability to produce enantiomerically pure forms of this compound is particularly important for its therapeutic applications.

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound:

- Anticonvulsant Efficacy : In vivo studies demonstrated that specific derivatives exhibited effective seizure protection with favorable safety profiles compared to traditional antiepileptic drugs like lacosamide and valproic acid .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses was documented through experiments showing reduced cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic uses in conditions like arthritis or other inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-Amino-n-benzylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-n-phenylpropanamide: Similar structure but with a phenyl group instead of a benzyl group.

3-Amino-n-methylpropanamide: Similar structure but with a methyl group instead of a benzyl group.

3-Amino-n-ethylpropanamide: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

3-Amino-n-benzylpropanamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in enzymes and receptors, potentially leading to higher binding affinity and specificity.

Biologische Aktivität

3-Amino-n-benzylpropanamide, a derivative of n-benzylpropanamide, has garnered attention for its potential biological activities. This compound is part of a broader class of amides that exhibit various pharmacological properties, including anti-inflammatory and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This structure includes an amino group attached to a benzyl moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage models stimulated by lipopolysaccharides (LPS) .

- Table 1: Inhibition of Pro-inflammatory Mediators

| Compound | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of NO and PGE2 production |

| Nialamide (reference) | >200 | Non-selective MAO inhibition |

| HBPA (related compound) | 98.7 | Reduced inducible NO synthase expression |

The above table summarizes the inhibitory effects on NO and PGE2 production, indicating that this compound may possess comparable or enhanced activity compared to established compounds.

2. Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Studies involving related amide derivatives have shown promising results in seizure models. For example, modifications on the benzyl group have led to compounds with significant efficacy in mouse seizure models .

- Table 2: Anticonvulsant Efficacy in Mouse Models

| Compound | ED50 (mg/kg) | Model Used | Efficacy (%) |

|---|---|---|---|

| This compound | TBD | Maximal Electroshock | TBD |

| R-AS-1 | 48.00 | MES | 100 |

| SAF | TBD | PTZ | TBD |

Case Study 1: Anti-inflammatory Effects

A study published in Frontiers in Pharmacology assessed the anti-inflammatory effects of various amide derivatives, including those structurally related to this compound. The results indicated a marked reduction in cytokine levels (TNF-α, IL-6) in RAW 264.7 macrophages treated with these compounds .

Case Study 2: Seizure Models

In another investigation focusing on the anticonvulsant activity, researchers tested a series of benzyloxybenzyl derivatives against established seizure models. The findings suggested that structural modifications significantly influenced the efficacy and safety profile of these compounds, providing insights into potential therapeutic applications for epilepsy .

The biological activities of this compound are believed to stem from several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes like cyclooxygenase and inducible nitric oxide synthase, leading to reduced inflammation.

- Modulation of Neurotransmitter Systems : The potential anticonvulsant effects may be attributed to modulation of glutamate transporters or sodium channels.

Eigenschaften

IUPAC Name |

3-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJKQHPTZJRELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285499 | |

| Record name | 3-amino-n-benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64018-20-8 | |

| Record name | NSC42061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n-benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 3-amino-N-benzylpropanamide obtained in the study?

A1: The study isolated this compound as one of the products formed after exposing nialamide to gamma radiation at a dose of 50 kGy []. This suggests that the compound is a degradation product of nialamide under these specific conditions.

Q2: Is there any information about the potential biological activity of this compound in this research?

A2: No, the study focuses on the anti-inflammatory properties of HBPA (3-hydroxy-N-benzylpropanamide) and does not investigate or discuss any potential activities of this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.